1-(2-Methoxy-2-(5-methylthiophen-2-yl)ethyl)-3-(o-tolyl)urea
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Overview
Description
1-(2-Methoxy-2-(5-methylthiophen-2-yl)ethyl)-3-(o-tolyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a methoxy group, a thiophene ring, and a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxy-2-(5-methylthiophen-2-yl)ethyl)-3-(o-tolyl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 5-methylthiophene-2-carbaldehyde with methoxyethylamine under acidic conditions to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.
Urea Formation: The final step involves the reaction of the amine with o-tolyl isocyanate to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and automated reaction systems may also be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxy-2-(5-methylthiophen-2-yl)ethyl)-3-(o-tolyl)urea undergoes various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The urea moiety can be reduced under specific conditions to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Oxidized thiophene derivatives.
Reduction: Corresponding amines.
Substitution: Substituted urea derivatives.
Scientific Research Applications
1-(2-Methoxy-2-(5-methylthiophen-2-yl)ethyl)-3-(o-tolyl)urea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Methoxy-2-(5-methylthiophen-2-yl)ethyl)-3-(o-tolyl)urea is not fully understood but is believed to involve interactions with specific molecular targets and pathways. The compound’s structure allows it to interact with enzymes, receptors, and other biomolecules, potentially leading to various biological effects. Further research is needed to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
1-(2-Methoxy-2-(5-methylthiophen-2-yl)ethyl)-3-(o-tolyl)urea can be compared with other similar compounds, such as:
1-(2-Methoxy-2-(5-methylthiophen-2-yl)ethyl)-3-phenylurea: Similar structure but with a phenyl group instead of an o-tolyl group.
1-(2-Methoxy-2-(5-methylthiophen-2-yl)ethyl)-3-(p-tolyl)urea: Similar structure but with a p-tolyl group instead of an o-tolyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-3-(2-methylphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2S/c1-11-6-4-5-7-13(11)18-16(19)17-10-14(20-3)15-9-8-12(2)21-15/h4-9,14H,10H2,1-3H3,(H2,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZODCRUGORAQEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCC(C2=CC=C(S2)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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